molecular formula C22H20N2O4S2 B11206910 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B11206910
M. Wt: 440.5 g/mol
InChI Key: WCLIDBLQACJZMW-UHFFFAOYSA-N
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Description

N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by sulfonation and subsequent coupling with the appropriate phenyl and methoxy groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to bind to these targets disrupts essential biochemical pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazole ring, along with the sulfonamide and methoxy groups, enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N2O4S2/c1-14-4-10-18-21(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)17-9-11-19(27-2)20(13-17)28-3/h4-13,24H,1-3H3

InChI Key

WCLIDBLQACJZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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